4-methylisoindoline-1,3-dione
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as isoindolines and isoindoline-1,3-dione have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .
Mode of Action
It’s worth noting that isoindoline-1,3-dione derivatives are known to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Related compounds such as isoindolines and isoindoline-1,3-dione have been found to inhibit β-amyloid protein aggregation , which indicates a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
Some isoindoline/dioxoisoindoline compounds were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The synthesis of similar compounds has been explored with a focus on sustainable and environmentally friendly synthetic approaches .
Biochemical Analysis
Biochemical Properties
4-Methylisoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Methylisoindole-1,3-dione is with the enzyme cyclooxygenase, where it acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, 4-Methylisoindole-1,3-dione has been shown to bind to the dopamine receptor D2, modulating its activity and potentially offering therapeutic benefits in neurological disorders . The compound also interacts with various proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 4-Methylisoindole-1,3-dione on cellular processes are profound. In various cell types, including neuronal and immune cells, 4-Methylisoindole-1,3-dione influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, 4-Methylisoindole-1,3-dione has been observed to enhance the expression of neuroprotective genes, thereby promoting cell survival and reducing oxidative stress. In immune cells, the compound inhibits the activation of pro-inflammatory signaling pathways, leading to a decrease in the production of inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of 4-Methylisoindole-1,3-dione involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 4-Methylisoindole-1,3-dione inhibits the enzyme cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. Additionally, the compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the diverse biological activities of 4-Methylisoindole-1,3-dione.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylisoindoline-1,3-dione can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines . Another method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, which involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize waste and environmental impact. For instance, solventless conditions and the use of environmentally friendly catalysts are preferred . The condensation reaction of aromatic primary amines with maleic anhydride derivatives is a commonly used industrial method .
Chemical Reactions Analysis
Types of Reactions
4-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-methylisoindoline-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Another derivative of isoindole-1,3-dione with similar chemical properties and applications.
Phthalimide: The parent compound of 4-methylisoindoline-1,3-dione, widely used in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This compound’s ability to modulate specific receptors and inhibit protein aggregation sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methylisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCGRFHYOYXEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901167 | |
Record name | NoName_245 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-82-3 | |
Record name | NSC20691 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.